molecular formula C23H22O4 B168837 Methyl 2,4-Bis(benzyloxy)phenylacetate CAS No. 151255-80-0

Methyl 2,4-Bis(benzyloxy)phenylacetate

Cat. No.: B168837
CAS No.: 151255-80-0
M. Wt: 362.4 g/mol
InChI Key: UOBIGGKEPSUENK-UHFFFAOYSA-N
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Description

Methyl 2,4-Bis(benzyloxy)phenylacetate is a synthetic organic compound characterized by a phenylacetate core with two benzyloxy protecting groups at the 2 and 4 positions of the phenyl ring. It is commonly used as an intermediate in the synthesis of natural products and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate typically involves the esterification of 2,4-Bis(benzyloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-Bis(benzyloxy)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylacetates

Scientific Research Applications

Methyl 2,4-Bis(benzyloxy)phenylacetate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,4-Bis(benzyloxy)phenylacetate involves its interaction with specific molecular targets and pathways. The benzyloxy groups act as protecting groups, allowing selective reactions at other positions on the molecule. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .

Comparison with Similar Compounds

    Methyl 2,4-Dihydroxyphenylacetate: Lacks the benzyloxy protecting groups, making it more reactive.

    Methyl 2,4-Dimethoxyphenylacetate: Contains methoxy groups instead of benzyloxy groups, resulting in different reactivity and properties.

Uniqueness: Methyl 2,4-Bis(benzyloxy)phenylacetate is unique due to the presence of benzyloxy protecting groups, which provide stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIGGKEPSUENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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